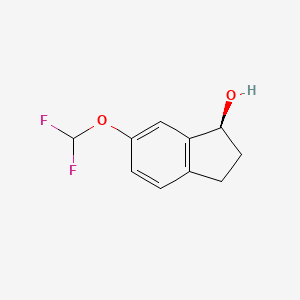
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a difluoromethoxy group attached to an indanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate as a difluorocarbene precursor . This method is convenient and regioselective, featuring an adequate substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce different alcohols or hydrocarbons.
Applications De Recherche Scientifique
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mécanisme D'action
The mechanism of action of (1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine: Another compound with a difluoromethoxy group, used in similar applications.
β-difluoromethoxy vinyl sulfones: Compounds synthesized via O-difluoromethylation, used in organic synthesis.
Uniqueness
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol is unique due to its specific indanol structure combined with the difluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
(1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H10F2O2/c11-10(12)14-7-3-1-6-2-4-9(13)8(6)5-7/h1,3,5,9-10,13H,2,4H2/t9-/m0/s1 |
Clé InChI |
IQMUSXBHYFARHR-VIFPVBQESA-N |
SMILES isomérique |
C1CC2=C([C@H]1O)C=C(C=C2)OC(F)F |
SMILES canonique |
C1CC2=C(C1O)C=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


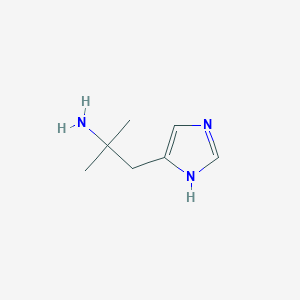
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
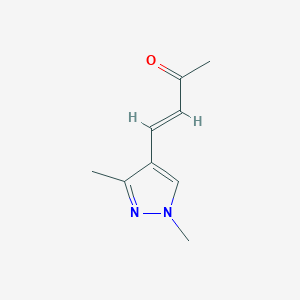
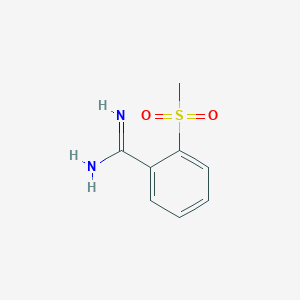
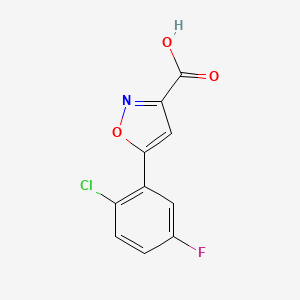
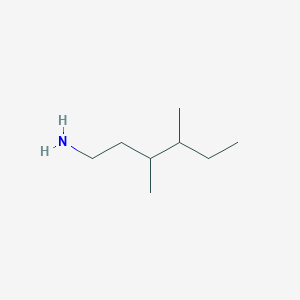
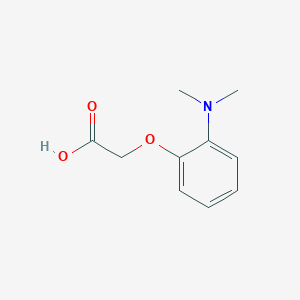
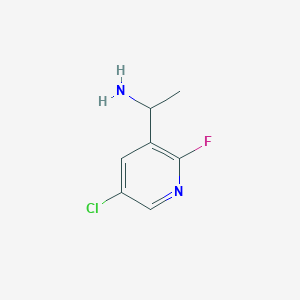
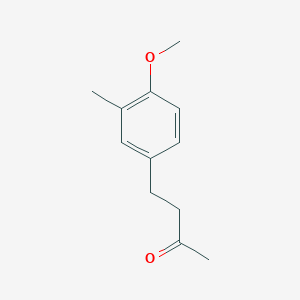
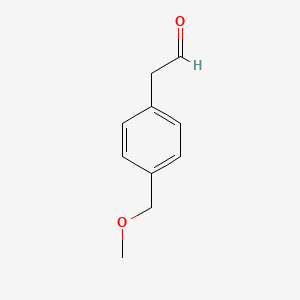
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)


